![molecular formula C21H19NO6S B15005794 Ethyl 5-[({[4-(phenylsulfonyl)phenyl]carbonyl}amino)methyl]furan-2-carboxylate](/img/structure/B15005794.png)
Ethyl 5-[({[4-(phenylsulfonyl)phenyl]carbonyl}amino)methyl]furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 5-({[4-(BENZENESULFONYL)PHENYL]FORMAMIDO}METHYL)FURAN-2-CARBOXYLATE is a complex organic compound that features a furan ring, a benzenesulfonyl group, and an ethyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-({[4-(BENZENESULFONYL)PHENYL]FORMAMIDO}METHYL)FURAN-2-CARBOXYLATE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Benzenesulfonyl Group: This step can be achieved through sulfonylation reactions, where a benzenesulfonyl chloride reacts with an appropriate nucleophile.
Formation of the Formamido Group: The formamido group can be introduced via formylation reactions, where a formylating agent reacts with an amine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 5-({[4-(BENZENESULFONYL)PHENYL]FORMAMIDO}METHYL)FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzenesulfonyl group can be reduced to a benzene group.
Substitution: The formamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Benzene derivatives.
Substitution: Various substituted amides or thiol derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving sulfonyl and formamido groups.
Mécanisme D'action
The mechanism of action of ETHYL 5-({[4-(BENZENESULFONYL)PHENYL]FORMAMIDO}METHYL)FURAN-2-CARBOXYLATE depends on its specific application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
ETHYL 5-({[4-(BENZENESULFONYL)PHENYL]AMINO}METHYL)FURAN-2-CARBOXYLATE: Similar structure but lacks the formamido group.
METHYL 5-({[4-(BENZENESULFONYL)PHENYL]FORMAMIDO}METHYL)FURAN-2-CARBOXYLATE: Similar structure but has a methyl ester instead of an ethyl ester.
Uniqueness
ETHYL 5-({[4-(BENZENESULFONYL)PHENYL]FORMAMIDO}METHYL)FURAN-2-CARBOXYLATE is unique due to the presence of both the benzenesulfonyl and formamido groups, which can impart specific chemical and biological properties not found in similar compounds.
Propriétés
Formule moléculaire |
C21H19NO6S |
|---|---|
Poids moléculaire |
413.4 g/mol |
Nom IUPAC |
ethyl 5-[[[4-(benzenesulfonyl)benzoyl]amino]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C21H19NO6S/c1-2-27-21(24)19-13-10-16(28-19)14-22-20(23)15-8-11-18(12-9-15)29(25,26)17-6-4-3-5-7-17/h3-13H,2,14H2,1H3,(H,22,23) |
Clé InChI |
DCGDWQCXFGHSHI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(O1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


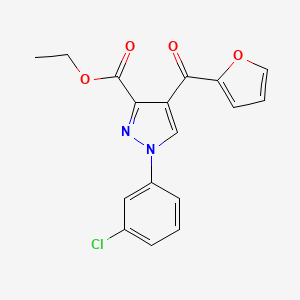
![2-[3-(4-Fluoro-phenyl)-1H-pyrazol-4-ylmethylene]-indan-1,3-dione](/img/structure/B15005731.png)
![4H-Isoxazolo[4,3-c]pyridin-5-ol, 3-amino-4,4,6,6-tetramethyl-6,7-dihydro-](/img/structure/B15005739.png)
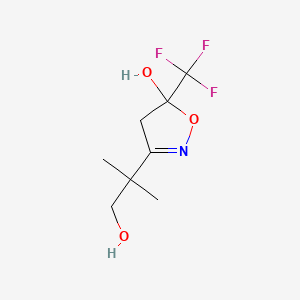
![Benzo[1,3]dioxol-5-yl-[6-(3,4-dimethoxy-phenyl)-4-methyl-[1,5,2]dioxazinan-2-yl]-methanone](/img/structure/B15005756.png)
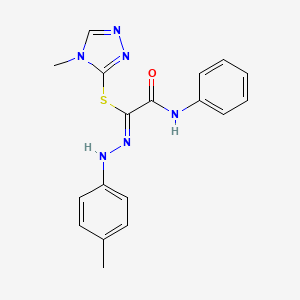
![5'-benzyl-3'-methyl-1-(prop-2-en-1-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B15005764.png)
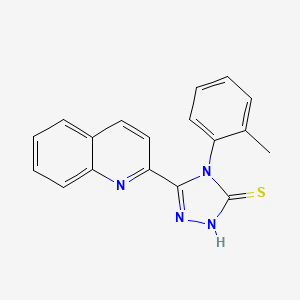
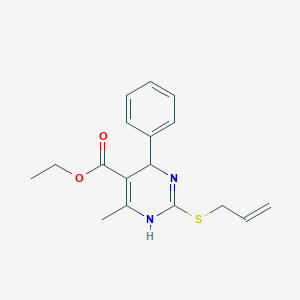
![N-(4-acetylphenyl)-5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B15005795.png)
![N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide](/img/structure/B15005802.png)
![N-Benzyl-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B15005809.png)


